(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative featuring a pyrazole-linked benzylidene substituent. Key structural attributes include:
- Core structure: A thiazolidin-4-one ring with a 2-thioxo group at position 2 and a methyl group at position 2.
- Substituent: A (Z)-configured benzylidene group attached to position 5, which is further substituted with a 1-phenylpyrazole moiety. The pyrazole is functionalized with a 4-ethoxy-2-methylphenyl group at position 3.
Properties
Molecular Formula |
C23H21N3O2S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S2/c1-4-28-18-10-11-19(15(2)12-18)21-16(13-20-22(27)25(3)23(29)30-20)14-26(24-21)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3/b20-13- |
InChI Key |
ODNJDHVPKLZKRC-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Alkylated or acylated thiazolidinone derivatives.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives, including the compound , have shown promising anticancer properties. The mechanism of action typically involves:
- Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer progression. For instance, they have been noted to inhibit carbonic anhydrases and protein tyrosine kinases, which are crucial for tumor growth and metastasis .
- Cytotoxic Effects : Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. For example, compounds derived from thiazolidinones have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 0.37 | Apoptosis induction |
| Compound 2 | HepG2 | 0.24 | Enzyme inhibition |
| Compound 3 | MCF-7 | 0.54 | Apoptosis induction |
Synthesis Techniques
The synthesis of thiazolidinone derivatives has evolved significantly. Various methods have been developed to enhance yield and efficiency:
- Ultrasound-Assisted Synthesis : Recent studies have shown that using ultrasound can improve the reaction rates and yields of thiazolidinone derivatives .
- Catalytic Methods : The use of catalysts such as DSDABCOC has been reported to increase yields significantly during the synthesis process .
Table 2: Synthesis Methods for Thiazolidinones
| Method | Description | Yield Improvement |
|---|---|---|
| Ultrasound-Assisted | Enhances reaction rates | 82–92% |
| Catalytic Synthesis | Utilizes DSDABCOC as a catalyst | Significant yield increase |
Broader Pharmacological Activities
Beyond anticancer properties, thiazolidinones exhibit a range of biological activities:
- Antimicrobial Activity : Thiazolidinone derivatives have been shown to possess antibacterial properties against various pathogens, including E. coli and S. aureus .
- Anti-diabetic Effects : Some thiazolidinone compounds demonstrate hypoglycemic effects, making them candidates for diabetes management .
Table 3: Biological Activities of Thiazolidinones
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Substituent Variations in Thiazolidin-4-one Derivatives
The target compound shares its thiazolidin-4-one core with several analogs but differs in substituent patterns:
Key Observations :
Crystallographic and Conformational Analysis
- Target Compound: No crystallographic data is provided, but analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit planar thiazolidinone cores with dihedral angles of 79.26° between the core and substituent rings .
- Impact of substituents : Bulky groups (e.g., 4-ethoxy-2-methylphenyl) may increase dihedral angles, reducing planarity and affecting π-π stacking interactions.
Biological Activity
The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have garnered attention in medicinal chemistry due to their potential as therapeutic agents. These compounds exhibit a wide range of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
- Antioxidant
The structural modifications of thiazolidinones significantly influence their biological activities. The presence of various substituents can enhance or diminish their efficacy against different biological targets .
Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives, including the compound , exhibit significant anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain thiazolidinone derivatives effectively inhibited the growth of breast and colon cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antidiabetic Properties
Thiazolidinones are also known for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to improved insulin sensitivity and glucose metabolism. The compound under consideration may exhibit similar mechanisms, contributing to its potential as a therapeutic agent for diabetes management .
Antimicrobial Effects
The antimicrobial activity of thiazolidinone derivatives has been extensively studied. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it possesses significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their structural features. Key factors influencing their efficacy include:
- Substituent Positioning : The position and type of substituents on the thiazolidinone ring significantly affect biological activity.
- Electronic Properties : Electron-donating or withdrawing groups can enhance or reduce the compound's reactivity and interaction with biological targets.
- Steric Hindrance : Bulky substituents may hinder access to active sites on enzymes or receptors, impacting efficacy.
A detailed SAR analysis can guide the design of more potent derivatives by optimizing these structural elements .
Case Studies
Several case studies highlight the biological activity of thiazolidinone derivatives:
- Anticancer Study : A series of thiazolidinone derivatives were tested against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Evaluation : In a study assessing antimicrobial properties, several thiazolidinone derivatives exhibited zones of inhibition comparable to standard antibiotics, showcasing their potential as antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a condensation-cyclization sequence. For example:
- Step 1: React a substituted benzaldehyde (e.g., 4-ethoxy-2-methylphenyl aldehyde) with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate .
- Step 2: Cyclize the intermediate via intramolecular nucleophilic attack, often using ethanol or methanol as a solvent under reflux (70–80°C for 2–6 hours) .
- Optimization: Adjusting pH (acidic conditions favor cyclization), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess aldehyde drives the reaction). Microwave-assisted synthesis can reduce reaction time .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy:
- Crystallography:
Advanced: How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?
Methodological Answer:
- Scenario: Discrepancy in bond lengths or angles between DFT calculations and X-ray data.
- Resolution:
- Validate computational parameters: Ensure basis sets (e.g., B3LYP/6-311+G(d,p)) match experimental conditions (e.g., solvent polarity) .
- Check crystal packing effects: Hydrogen bonding (e.g., N–H···S interactions) or π-stacking may distort geometry. Use Mercury software to analyze intermolecular contacts .
- Re-refine crystallographic data: Apply TWINABS for twinned crystals or exclude high-angle outliers to improve R-factors .
Advanced: What strategies elucidate the reaction mechanism of thiazolidinone ring formation?
Methodological Answer:
- Mechanistic Probes:
- Isotopic labeling: Use 15N-thiosemicarbazide to track nitrogen incorporation into the thiazolidinone ring via MS/MS .
- Kinetic studies: Monitor intermediates via in situ FT-IR or HPLC. A linear free-energy relationship (LFER) can identify rate-determining steps (e.g., cyclization vs. Schiff base formation) .
- Computational modeling: Perform DFT calculations (Gaussian 09) to map transition states and identify steric/electronic barriers at the pyrazole-thiazolidinone junction .
Basic: What are key considerations for evaluating purity and stability under different storage conditions?
Methodological Answer:
- Purity:
- Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against a reference standard. Purity >95% is typical for biological assays .
- Stability:
Advanced: How do substituents on phenyl/pyrazole rings influence bioactivity, and what methods study these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Methods:
- Docking studies (AutoDock Vina): Screen against target proteins (e.g., Mycobacterium tuberculosis enoyl reductase). Use PyMol to visualize binding poses of the methylidene group in the active site .
- In vitro assays: Test anti-TB activity using microplate Alamar Blue assay (MIC <10 µg/mL is promising) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
